molecular formula C21H16ClN5O4 B2790494 N-(4-carbamoylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921852-52-0

N-(4-carbamoylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2790494
CAS No.: 921852-52-0
M. Wt: 437.84
InChI Key: PKVWBVDGQPASMX-UHFFFAOYSA-N
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Description

The compound N-(4-carbamoylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide features a pyrrolo[3,2-d]pyrimidine core substituted with a 4-chlorophenyl group at position 3, a methyl group at position 5, and a 4-carbamoylphenylcarboxamide moiety at position 5. This scaffold is structurally analogous to kinase inhibitors and anticancer agents, as evidenced by patented pyrrolo[3,2-d]pyrimidine derivatives targeting cancer pathways .

Properties

IUPAC Name

N-(4-carbamoylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O4/c1-26-10-15(19(29)24-13-6-2-11(3-7-13)18(23)28)16-17(26)20(30)27(21(31)25-16)14-8-4-12(22)5-9-14/h2-10H,1H3,(H2,23,28)(H,24,29)(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVWBVDGQPASMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-carbamoylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolo[3,2-d]pyrimidine core with multiple substituents that may influence its biological activity. The presence of both chlorophenyl and carbamoyl groups suggests potential interactions with various biological targets.

Chemical Structure

  • Molecular Formula : C₁₅H₁₄ClN₃O₃
  • Molecular Weight : 325.74 g/mol
  • Structural Formula :

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-(4-carbamoylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide exhibit significant antimicrobial properties. For instance, derivatives of chlorophenyl compounds have shown effectiveness against various bacterial strains such as Salmonella typhi and Bacillus subtilis, suggesting that our compound may also possess similar activity due to structural similarities .

Enzyme Inhibition

There is evidence that compounds within this chemical class can act as enzyme inhibitors. Notably, acetylcholinesterase (AChE) inhibition has been observed in related structures. This activity is crucial for potential applications in treating neurodegenerative diseases such as Alzheimer's .

Anticancer Potential

The anticancer properties of pyrrolo[3,2-d]pyrimidine derivatives are well-documented. Research has shown that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound may exhibit similar effects due to its structural features.

Anti-inflammatory Effects

Compounds with similar structures have also demonstrated anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX . This suggests that N-(4-carbamoylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide could be explored for therapeutic applications in inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeEvidence LevelReference
AntimicrobialModerate
AChE InhibitionStrong
AnticancerPromising
Anti-inflammatoryModerate

Case Study: Anticancer Activity

In a recent study involving a series of pyrrolo[3,2-d]pyrimidine derivatives, it was found that specific substitutions on the phenyl rings significantly enhanced anticancer activity against various cancer cell lines. The study highlighted the importance of the chlorophenyl group in enhancing binding affinity to cancer-related targets .

Case Study: AChE Inhibition

Another study evaluated several derivatives for their potential as AChE inhibitors. Results indicated that modifications at the carbamoyl position significantly affected inhibitory potency. The most potent derivative demonstrated an IC50 value comparable to known AChE inhibitors used in clinical settings .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The target compound shares structural homology with multiple pyrrolo-pyrimidine derivatives, differing primarily in substituents and functional groups. Key analogs include:

Compound Name / ID Core Structure Key Substituents Molecular Weight (Da) Biological Target/Activity
Target Compound Pyrrolo[3,2-d]pyrimidine 3-(4-Cl-Ph), 5-Me, 7-(4-carbamoylphenyl-carboxamide) ~484.9* Putative kinase inhibition
Ethyl 3-(4-Cl-Ph)-2-(dipentyl-amino)-4-oxo-5-Ph-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate () Pyrrolo[3,2-d]pyrimidine 3-(4-Cl-Ph), 2-(dipentylamino), 7-ethyl carboxylate ~579.1 Not specified; structural focus
7-Cyclopentyl-N-(2-MeO-Ph)-2-((4-sulfamoylphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (10b, ) Pyrrolo[2,3-d]pyrimidine 2-(4-sulfamoylphenylamino), 7-cyclopentyl, 6-carboxamide 585.2 CDK9 inhibition, antiproliferative
N-(4-Cl-Ph)-3-formyl-6-Me-4-aryl-2-thioxo-tetrahydropyrimidine-5-carboxamide () Tetrahydropyrimidine 3-formyl, 2-thioxo, 4-aryl ~371.4 Synthetic intermediate
2-Chloro-7-cyclopentyl-N,N-dimethyl-pyrrolo[2,3-d]pyrimidine-6-carboxamide () Pyrrolo[2,3-d]pyrimidine 2-Cl, 7-cyclopentyl, 6-dimethylcarboxamide 428.2 Intermediate for sulfonamide derivatives

*Calculated based on formula.

Key Observations :

  • Unlike 10b (), which has a sulfamoylphenylamino group at position 2, the target compound features a carbamoylphenyl-carboxamide at position 6. This substitution may enhance solubility or alter target selectivity .
  • The ethyl carboxylate in ’s compound contrasts with the target’s carboxamide , likely influencing metabolic stability and bioavailability .

Patent and Therapeutic Relevance

The target’s 4-carbamoylphenyl group may improve target engagement compared to sulfonamide-based analogs, which exhibit higher polarity but lower membrane permeability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis of pyrrolo[3,2-d]pyrimidine derivatives typically involves multi-step reactions, such as cyclocondensation of 3-aminopyrroles with carboxamide precursors. For example, analogous compounds (e.g., 4-oxo-pyrrolopyrimidines) are synthesized by refluxing intermediates in methanol/ammonia mixtures, followed by crystallization from ethanol-DMF (yield optimization: ~60–75% under nitrogen atmosphere) . Key variables include solvent polarity (DMF enhances solubility of polar intermediates), temperature (reflux conditions prevent side reactions), and pH adjustments during crystallization to isolate pure products .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for confirming the core pyrrolo[3,2-d]pyrimidine scaffold and substituent positions (mean C–C bond length: 1.39 Å, R-factor: 0.054) . Complementary techniques include:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for chlorophenyl groups) and carbonyl carbons (δ 165–170 ppm).
  • IR Spectroscopy : Detect key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, amide N–H at ~3300 cm⁻¹) .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s structural similarity to purine-based inhibitors. Use fluorescence polarization assays with ATP-competitive probes (IC₅₀ determination) or cell viability assays (MTT protocol) for cytotoxicity profiling . Dose-response curves should span 0.1–100 μM, with DMSO controls (<0.1% v/v) to avoid solvent interference.

Advanced Research Questions

Q. How can contradictory data in solubility and stability studies be resolved?

  • Methodological Answer : Discrepancies often arise from solvent choice (e.g., DMSO vs. aqueous buffers). Use shake-flask solubility assays with HPLC quantification (UV detection at λ = 254 nm) across pH 1–10. For stability, conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS to identify hydrolytic byproducts (e.g., cleavage of the carboxamide group) . Statistical tools like ANOVA can differentiate experimental vs. batch-dependent variability .

Q. What computational strategies predict binding modes to biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using the pyrrolo[3,2-d]pyrimidine core as a rigid scaffold. Optimize force fields for halogen bonding (4-chlorophenyl interactions) and π-π stacking (aromatic residues). Validate with MD simulations (GROMACS, 100 ns) to assess binding pocket stability. Compare results with X-ray co-crystal data of analogous compounds (e.g., PDB: 4Q9X) .

Q. How can reaction mechanisms for unexpected byproducts be elucidated?

  • Methodological Answer : Trace byproducts (e.g., dimerization or oxidation products) using LC-MS/MS and isotopic labeling (¹³C-carboxamide). For example, deuterated solvents (CD₃OD) in synthesis can clarify proton transfer steps. Kinetic studies (variable-temperature NMR) may reveal intermediates, while DFT calculations (Gaussian 16) map energy barriers for competing pathways .

Q. What experimental design (DoE) approaches optimize multi-step synthesis?

  • Methodological Answer : Apply a Box-Behnken design to vary three critical factors: temperature (80–120°C), catalyst loading (5–15 mol%), and reaction time (6–12 hours). Response surface models predict optimal conditions for yield and purity. Confirm robustness via triplicate runs and Pareto charts to prioritize significant variables (e.g., temperature > catalyst) .

Methodological Notes

  • Synthesis Optimization : Evidence from analogous compounds suggests that nitrogen atmosphere and slow cooling during crystallization reduce oxidation and improve crystal quality .
  • Data Analysis : Use PCA (principal component analysis) to resolve spectral overlaps in NMR or IR datasets .
  • Biological Assays : Include positive controls (e.g., staurosporine for kinase assays) and validate target engagement via SPR (surface plasmon resonance) if IC₅₀ < 10 μM .

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